Product packaging for MC1568(Cat. No.:CAS No. 852475-26-4)

MC1568

Cat. No.: B1676259
CAS No.: 852475-26-4
M. Wt: 314.31 g/mol
InChI Key: QRDAPCMJAOQZSU-KQQUZDAGSA-N
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Description

Overview of Epigenetic Regulation and Chromatin Dynamics

Chromatin structure is not static; it undergoes dynamic changes that impact gene accessibility and function. ibs.fr The basic unit of chromatin is the nucleosome, which consists of DNA wrapped around an octamer of core histone proteins (H2A, H2B, H3, and H4). ibs.froup.com Linker histones further compact chromatin. ibs.fr Various epigenetic marks, including DNA methylation, histone variants, and histone post-translational modifications (PTMs), significantly influence chromatin structure and function. ibs.froup.com

Role of Histone Acetylation in Gene Expression Control

Histone acetylation is a fundamental and conserved post-translational modification that occurs primarily on lysine (B10760008) residues within the N-terminal tails of core histones. wikipedia.orgresearchgate.netmdpi.commedsci.org This modification is a key regulator of chromatin structure and gene expression. wikipedia.orgresearchgate.netmdpi.com Acetylation neutralizes the positive charge of lysine residues, which weakens the interaction between the negatively charged DNA and the histone tails. wikipedia.orgmdpi.com This leads to a more relaxed, or "open," chromatin structure, known as euchromatin, which is generally associated with increased accessibility for transcription factors and greater levels of gene transcription. wikipedia.orggenemod.netbio-rad.com Conversely, the removal of acetyl groups results in a more condensed, or "closed," chromatin structure, known as heterochromatin, which is associated with decreased gene expression and gene silencing. wikipedia.orggenemod.netbio-rad.com

Interplay Between Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs)

The dynamic state of histone acetylation is tightly regulated by the opposing activities of two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). wikipedia.orgmedsci.orgersnet.orgactivemotif.com HATs catalyze the transfer of an acetyl group from acetyl coenzyme A to lysine residues on histones, promoting gene activation. wikipedia.orgactivemotif.comoup.com In contrast, HDACs remove these acetyl groups, leading to chromatin condensation and gene repression. wikipedia.orgersnet.orgactivemotif.comnih.gov This interplay between HATs and HDACs is essential for maintaining the balance of histone acetylation and precisely controlling gene expression. mdpi.comarchivesofmedicalscience.com Many HATs and HDACs function as part of large multisubunit protein complexes, where non-catalytic subunits can influence the specificity and activity of the catalytic subunits. oup.comepigenie.com

Classification and Subtypes of Histone Deacetylases

Mammalian HDACs comprise a superfamily of 18 enzymes that are classified into four distinct classes (Class I, II, III, and IV) based on their homology to yeast HDACs, intracellular localization, and catalytic mechanisms. mdpi.comtandfonline.comresearchgate.netwikipedia.org

Zinc-Dependent HDAC Classes (Class I, Class IIa, Class IIb, Class IV)

Classes I, II, and IV HDACs are zinc-dependent enzymes, meaning they require a zinc ion for their catalytic activity, which involves the hydrolysis of the amide bond of acetylated lysine residues. epigenie.comresearchgate.netnih.govmdpi.com

Class I HDACs: This class includes HDAC1, HDAC2, HDAC3, and HDAC8. mdpi.comtandfonline.comnih.gov They are primarily localized in the nucleus and are widely expressed in various tissues. oup.commdpi.com Class I HDACs are known to function as repressors of gene transcription and are involved in crucial processes such as cell proliferation, cell cycle regulation, and apoptosis. mdpi.comsdbonline.org HDAC1 and HDAC2 are highly homologous and often function within corepressor complexes. mdpi.commdpi.com HDAC3 plays a role in cell cycle and DNA damage response, often as part of the SMRT/NCoR complex. mdpi.commdpi.com HDAC8 is involved in smooth muscle cell differentiation. mdpi.com

Class IIa HDACs: This subclass consists of HDAC4, HDAC5, HDAC7, and HDAC9. mdpi.comtandfonline.comnih.gov Class IIa HDACs possess a single catalytic domain and are characterized by a conserved N-terminal extension that contains binding sites for transcription factors like MEF2. mdpi.comprinceton.edu They can shuttle between the nucleus and cytoplasm, and their transcriptional repressive activity often depends on their association with Class I HDACs, particularly HDAC3. mdpi.comprinceton.edu Class IIa HDACs have been implicated in regulating processes in tissues such as the brain, heart, and skeletal muscle. mdpi.com Structurally, Class IIa HDACs have limited intrinsic enzymatic activity due to an amino acid substitution in their catalytic domain. princeton.edu

Class IIb HDACs: This subclass includes HDAC6 and HDAC10. mdpi.comtandfonline.comnih.gov Unlike Class IIa, Class IIb members have two catalytic domains (HDAC6 has two functional domains, while HDAC10 has one functional and one degenerate domain). mdpi.com HDAC6 is predominantly found in the cytoplasm and deacetylates a variety of non-histone proteins, including α-tubulin, heat shock proteins, and cortactin, playing roles in cytoskeletal dynamics and protein trafficking. mdpi.comtandfonline.commdpi.com The main substrates of HDAC10 are acetylated polyamines. mdpi.com

Class IV HDACs: This class contains only one member, HDAC11. tandfonline.comwikipedia.orgnih.gov HDAC11 shares features with both Class I and Class II HDACs. oup.comwikipedia.org Its activity has been noted towards fatty acid deacylation, with a higher preference for longer acyl chains compared to acetyl groups. mdpi.com

Here is a table summarizing the zinc-dependent HDAC classes:

HDAC ClassMembersTypical LocalizationKey Characteristics
Class IHDAC1, HDAC2, HDAC3, HDAC8NucleusWidely expressed, transcriptional repressors, involved in cell cycle and proliferation.
Class IIaHDAC4, HDAC5, HDAC7, HDAC9Nucleus and CytoplasmSingle catalytic domain, regulated by nucleocytoplasmic shuttling, interact with Class I HDACs.
Class IIbHDAC6, HDAC10Primarily CytoplasmTwo catalytic domains (for HDAC6), deacetylate non-histone proteins.
Class IVHDAC11NucleusFeatures of both Class I and II, fatty acid deacylase activity.

NAD-Dependent Sirtuins (Class III)

Class III HDACs, also known as sirtuins (SIRTs), are structurally distinct from the zinc-dependent HDACs and require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor for their deacetylase activity. tandfonline.comnih.govebi.ac.ukfrontiersin.orgnih.govnih.gov The human sirtuin family comprises seven members (SIRT1-SIRT7). tandfonline.comebi.ac.ukfrontiersin.orgnih.gov Their catalytic mechanism involves the cleavage of NAD⁺, producing a deacetylated protein, nicotinamide, and O-acetyl-ADP-ribose. ebi.ac.ukfrontiersin.org Sirtuins are involved in a wide range of cellular processes, including metabolism, aging, DNA repair, and gene silencing. ebi.ac.ukfrontiersin.orgnih.gov They are found in different cellular compartments, including the nucleus (SIRT1, SIRT6, SIRT7), cytoplasm (SIRT2), and mitochondria (SIRT3, SIRT4, SIRT5). mdpi.comresearchgate.netfrontiersin.org Sirtuin activity is influenced by the cellular NAD⁺/NADH ratio. frontiersin.orgnih.gov

Dysregulation of HDAC Activity in Pathophysiological States

Dysregulation of HDAC activity and the resulting imbalance in histone acetylation are associated with the development and progression of various pathophysiological conditions. nih.govtandfonline.comresearchgate.netnih.gov Aberrant HDAC activity can lead to altered expression of genes involved in critical cellular processes such as cell proliferation, differentiation, apoptosis, and inflammation. nih.govmdpi.com

Aberrant HDAC Expression and Function in Neoplasia

Aberrant expression and dysregulated activity of HDACs are frequently observed in various types of cancer nih.govjci.orgmdpi.commedcraveonline.com. This dysregulation contributes to tumorigenesis and cancer progression through multiple mechanisms. Overexpression of certain HDACs, particularly Class I isoforms (HDAC1, 2, and 3), is common in many tumors and is often correlated with poor prognosis jci.orgmedcraveonline.combmj.com.

The mechanisms by which aberrant HDACs contribute to neoplasia include:

Altered Gene Expression: By affecting histone and non-histone protein acetylation, dysregulated HDACs can lead to the aberrant activation of oncogenes and repression of tumor suppressor genes wikipedia.orgfrontiersin.orgnih.gov. For example, HDACs can repress the expression of cell cycle inhibitors like p21, promoting uncontrolled cell proliferation mdpi.comnih.gov.

Impact on Cell Cycle Control: HDACs influence the cell cycle by regulating the acetylation status of proteins involved in cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs) mdpi.comnih.govfrontiersin.org. Aberrant HDAC activity can lead to cell cycle dysregulation and increased proliferation mdpi.com.

Modulation of Apoptosis: HDACs can affect the balance between pro-apoptotic and anti-apoptotic proteins, influencing the susceptibility of cancer cells to programmed cell death nih.govfrontiersin.org.

Promotion of Angiogenesis and Metastasis: Some HDACs are involved in regulating processes crucial for tumor growth and spread, such as the formation of new blood vessels (angiogenesis) and the migration and invasion of cancer cells (metastasis) mdpi.commdpi.comfrontiersin.org. For instance, HDAC6 has been implicated in regulating cell motility and invasiveness in neuroblastoma frontiersin.org.

DNA Damage Response and Repair: HDACs play a role in the DNA damage response (DDR) and can influence DNA repair mechanisms. Aberrant HDAC activity can impair effective DNA repair, contributing to genomic instability, a hallmark of cancer mdpi.comnih.govfrontiersin.org.

Research findings highlight the specific roles of different HDAC isoforms in various cancers. For example, HDAC1 and HDAC2 are frequently overexpressed in human tumors, and their knockdown can reduce tumor growth jci.org. HDAC3 is also implicated in tumorigenesis and can be a potential biomarker researchgate.net. HDAC6 has been linked to increased cell motility and invasiveness in neuroblastoma frontiersin.org.

Data from studies on aberrant HDAC expression in tumors demonstrates the clinical relevance of these enzymes in cancer prognosis and development.

HDAC IsoformCancer Type(s) where Overexpression is ObservedCorrelation with PrognosisReferences
HDAC1Prostate, Colorectal, Breast, Lung, Liver, Gastric, Sarcoma, Hepatocellular CarcinomaPoor prognosis jci.orgmedcraveonline.combmj.com
HDAC2Prostate, Colorectal, Breast, Lung, Liver, Gastric, Sarcoma, Hepatocellular CarcinomaPoor prognosis jci.orgmedcraveonline.combmj.com
HDAC3SarcomaPoor prognosis bmj.com
HDAC5LungPoor prognosis mdpi.com
HDAC7Tumors (general biomarker)Poor prognosis jci.org
HDAC10Lung, High-risk NeuroblastomaPoor prognosis frontiersin.orgmdpi.com

Involvement of HDACs in Non-Oncological Disorders

Beyond their well-established roles in cancer, HDACs are also implicated in the pathogenesis of a variety of non-oncological disorders. The reversible nature of epigenetic modifications mediated by HDACs makes them attractive therapeutic targets for these conditions as well nih.gov.

Examples of non-oncological disorders where HDACs are involved include:

Neurological Disorders: Aberrant acetylation has been associated with neurodegenerative diseases such as Rubinstein-Taybi syndrome nih.gov. Altered expression of HDACs, including HDAC1, 2, and 5, has been observed in patients with major depressive disorder, schizophrenia, and bipolar disorder plos.org. HDAC inhibitors are being investigated for their potential in treating neurological dysfunctions nih.govresearchgate.net.

Inflammatory Diseases: HDACs play a role in regulating inflammatory responses. HDAC inhibitors have shown anti-inflammatory properties and can suppress the expression of pro-inflammatory cytokines nih.govresearchgate.netscientificarchives.com. Studies suggest a potential role for HDAC inhibitors in treating chronic inflammatory diseases like rheumatoid arthritis and fibrosis jci.orgnih.govresearchgate.netscientificarchives.com. Elevated levels of HDAC1 and increased HDAC activity have been found in synovial fluid from rheumatoid arthritis patients scientificarchives.com.

Infectious Diseases: HDAC inhibitors have been explored for their potential in treating infectious diseases, including HIV and viral infections like SARS-CoV-2 nih.govresearchgate.net.

Cardiovascular Diseases: HDACs are involved in cardiac hypertrophy nih.gov.

Renal Diseases: HDACs are implicated in renal diseases nih.gov.

Autoimmune Diseases: HDACs play a role in autoimmune diseases nih.gov.

Rare Diseases: HDACs are also involved in the pathogenesis of certain rare diseases nih.gov.

Research is ongoing to elucidate the specific roles of individual HDAC isoforms in these diverse non-oncological conditions and to develop selective HDAC inhibitors with therapeutic potential nih.govnih.gov.

Disorder TypeExamples of Specific Disorders MentionedRelevant HDACs (if specified)Research Findings/InvolvementReferences
Neurological DisordersNeurodegenerative diseases, Major Depressive Disorder, Schizophrenia, Bipolar DisorderHDAC1, HDAC2, HDAC5Aberrant acetylation, altered HDAC expression, potential therapeutic target nih.govnih.govplos.orgresearchgate.net
Inflammatory DiseasesRheumatoid Arthritis, Fibrosis, Ulcerative ColitisHDAC1Anti-inflammatory properties of inhibitors, suppression of pro-inflammatory cytokines, elevated HDAC1 in RA synovial fluid jci.orgnih.govresearchgate.netscientificarchives.com
Infectious DiseasesHIV, SARS-CoV-2Class I/IIb HDAC inhibitorsPotential in de-silencing latent virus, modulation of viral infection nih.govresearchgate.net
Cardiovascular DiseasesCardiac hypertrophyNot specifiedImplicated role nih.gov
Renal DiseasesNot specifiedNot specifiedImplicated role nih.gov
Autoimmune DiseasesNot specifiedNot specifiedImplicated role nih.gov
Rare DiseasesRubinstein-Taybi syndromeNot specifiedAssociated with aberrant acetylation nih.govnih.gov

The compound Hdac-IN-1, as an HDAC inhibitor, is thus of interest for its potential to modulate the activity of these enzymes in both oncological and non-oncological contexts. Further research specifically on Hdac-IN-1 is needed to fully understand its precise mechanisms of action and therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15FN2O3 B1676259 MC1568 CAS No. 852475-26-4

Properties

IUPAC Name

(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDAPCMJAOQZSU-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464187
Record name MC1568
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852475-26-4
Record name MC1568
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide;
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Hdac in 1: a Novel Histone Deacetylase Inhibitor in Research

Discovery and Translational Development of Hdac-IN-1

Context of Novel HDAC Inhibitor Drug Discovery Programs

The discovery of novel HDAC inhibitors is situated within a broader effort to identify compounds that can modulate epigenetic targets for therapeutic benefit. turkjps.orgiiarjournals.orgdiscoveryontarget.commdpi.com Early HDAC inhibitors often exhibited pan-inhibitory activity, affecting multiple HDAC isoforms. While some of these pan-inhibitors have received regulatory approval for certain hematologic malignancies, their lack of selectivity has been associated with undesirable side effects, limiting their broader clinical utility and driving the need for more isoform-selective agents. frontiersin.orgrsc.orgunipi.itresearchgate.netmdpi.comacs.org Current drug discovery programs increasingly focus on developing inhibitors with improved selectivity profiles to potentially enhance efficacy and reduce off-target toxicities. frontiersin.orgrsc.orgunipi.itmdpi.comresearchgate.netresearchgate.netroyalsocietypublishing.org This involves detailed structural and functional studies of individual HDAC isoforms to design compounds that can selectively interact with specific enzymes within the HDAC family. mdpi.commdpi.comexplorationpub.comnih.gov

Positioning of Hdac-IN-1 within Emerging Therapeutic Agents

Hdac-IN-1, also known as MC1568, represents a compound explored within the context of identifying novel HDAC inhibitors with potentially tailored activity profiles. nih.gov Its investigation contributes to the ongoing research into the therapeutic potential of modulating specific HDAC isoforms. While many HDAC inhibitors are being explored for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, the positioning of a specific compound like Hdac-IN-1 depends on its unique biological activity and selectivity profile demonstrated through research findings. researchgate.netresearchgate.net Studies characterizing its effects on cellular processes and its inhibition pattern across different HDAC isoforms help to define its potential role as a research tool or a lead compound for further development.

Structural Classification and Selectivity Profile of Hdac-IN-1

Classification within Chemical Series

HDAC inhibitors can be broadly classified into several groups based on their chemical structures, including hydroxamic acids, benzamides, cyclic peptides, and short-chain fatty acids. turkjps.orgrsc.orgbmglabtech.comacs.orgmdpi.comnih.govfrontiersin.org These structural classes typically feature a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the rim of the active site channel. turkjps.orgacs.orgmdpi.com Hdac-IN-1 (this compound) is classified as a hydroxamate-based HDAC inhibitor. Hydroxamic acids are common ZBGs in HDAC inhibitors due to their strong affinity for the Zn²⁺ ion. rsc.orgexplorationpub.comnih.gov

Isoform Selectivity Studies

Isoform selectivity is a key aspect in the development of next-generation HDAC inhibitors. frontiersin.orgrsc.orgunipi.itmdpi.comresearchgate.netresearchgate.netroyalsocietypublishing.org While some inhibitors exhibit pan-inhibitory activity against multiple HDACs, others are designed to selectively target specific isoforms or classes. rsc.orgmdpi.comresearchgate.netresearchgate.net Studies investigating the isoform selectivity of Hdac-IN-1 (this compound) have provided insights into its inhibitory profile. Research has shown that Hdac-IN-1 (this compound) demonstrates nanomolar inhibition of HDAC4 and HDAC5. In contrast, commonly used reference compounds like vorinostat (B1683920) and trichostatin A inhibit HDAC4 and HDAC5 in the higher micromolar range. This indicates a notable selectivity of Hdac-IN-1 (this compound) towards HDAC4 and HDAC5 compared to these broader inhibitors.

The following table summarizes the inhibitory activity of Hdac-IN-1 (this compound) against specific HDAC isoforms based on reported data:

CompoundHDAC1 (IC₅₀)HDAC2 (IC₅₀)HDAC4 (IC₅₀)HDAC5 (IC₅₀)HDAC6 (IC₅₀)HDAC8 (IC₅₀)HDAC11 (IC₅₀)
Hdac-IN-1 (this compound)Not specifiedNot specifiedNanomolarNanomolarNot specifiedNot specifiedNot specified
VorinostatNot specifiedNot specifiedMicromolarMicromolarNot specifiedNot specifiedNot specified
Trichostatin ANot specifiedNot specifiedMicromolarMicromolarNot specifiedNot specifiedNot specified

This selectivity profile for HDAC4 and HDAC5 distinguishes Hdac-IN-1 (this compound) and highlights its potential as a tool for studying the specific roles of these isoforms.

Elucidation of Hdac in 1 S Molecular Mechanisms of Action

Epigenetic Modulation by Hdac-IN-1

Epigenetic modifications, such as the acetylation and deacetylation of histones, are fundamental processes that regulate chromatin structure and gene expression without altering the underlying DNA sequence. wikipedia.orgprimescholars.com Histone deacetylases (HDACs) are a class of enzymes responsible for removing acetyl groups from lysine (B10760008) residues on core histones and other proteins. wikipedia.org This deacetylation generally leads to a more condensed chromatin structure, which is associated with transcriptional repression. primescholars.comfrontiersin.org Conversely, histone acetyltransferases (HATs) add acetyl groups, promoting a more open chromatin conformation conducive to gene activation. primescholars.com Hdac-IN-1 functions as an inhibitor of HDACs, thereby disrupting this enzymatic balance and inducing changes in the epigenetic landscape. wikipedia.orgsci-hub.se

Impact on Histone Acetylation Dynamics

The primary consequence of Hdac-IN-1's activity is the alteration of histone acetylation levels within the cell. By inhibiting the enzymes that remove acetyl groups, Hdac-IN-1 leads to an increase in histone acetylation. wikipedia.orgsci-hub.se

Treatment with HDAC inhibitors, including compounds with similar mechanisms to Hdac-IN-1, results in a widespread increase in the acetylation of core histones, notably histone H3 and histone H4. wikipedia.orgsci-hub.sespandidos-publications.com This phenomenon, termed global hyperacetylation, affects multiple lysine residues within the N-terminal tails of these histones, which are key sites for post-translational modifications that influence chromatin structure and function. embopress.orgnih.gov The accumulation of acetyl groups neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA. primescholars.comfrontiersin.org

Research indicates that HDAC inhibitors can induce hyperacetylation of histones H3 and H4 specifically around the promoter regions of certain genes. spandidos-publications.com Studies have demonstrated that increased histone acetylation can be observed relatively quickly after exposure to HDAC inhibitors. nih.gov While a global increase in acetylation occurs, the extent and precise sites of modification can be influenced by factors such as the specific HDACs targeted and the cellular context. nih.gov

The hyperacetylation of histones induced by Hdac-IN-1 leads to significant structural changes in chromatin. The reduced affinity between histones and DNA results in a less compact and more relaxed chromatin state, often referred to as an "open" chromatin conformation or euchromatin. wikipedia.orgprimescholars.comfrontiersin.org This altered structure increases the accessibility of the DNA to various nuclear factors, including transcription factors and the RNA polymerase II complex, which are essential for gene transcription. wikipedia.orgprimescholars.comfrontiersin.org

Studies employing techniques like DNase-seq have shown that treatment with HDAC inhibitors can cause site-specific chromatin remodeling, leading to increased accessibility at specific regulatory elements such as enhancers and promoters. researchgate.netnih.gov This opening of chromatin at specific loci is a critical step that facilitates changes in gene expression. researchgate.netnih.gov Conversely, the activity of HDACs is generally associated with the formation of condensed chromatin, which restricts access to the DNA and represses transcription. frontiersin.org

Global Hyperacetylation of Histones (e.g., H3, H4)

Regulation of Gene Expression Profiles

The changes in histone acetylation and the resulting chromatin remodeling mediated by Hdac-IN-1 have a significant impact on the transcriptional activity of genes, leading to altered cellular gene expression profiles. HDAC inhibitors are known to modulate the expression of a diverse set of genes, contributing to their biological effects. wikipedia.org

A well-established consequence of HDAC inhibition, and a mechanism likely influenced by Hdac-IN-1, is the transcriptional activation of tumor suppressor genes. A prominent example is the gene encoding the cyclin-dependent kinase inhibitor p21 (CDKN1A). oncotarget.comnih.govresearchgate.net

HDAC inhibitors frequently lead to the upregulation of CDKN1A/p21 expression, a key regulator that induces cell cycle arrest, particularly in the G1 phase. oncotarget.comnih.govmdpi.com This activation is often correlated with increased acetylation of histones H3 and H4 in the promoter region of the CDKN1A gene. spandidos-publications.compnas.org The increased acetylation at the promoter is thought to enhance the binding of transcriptional activators and RNA polymerase II, thereby stimulating CDKN1A transcription. spandidos-publications.compnas.org Research has indicated a decrease in the presence of repressive proteins like HDAC1 and an increase in RNA polymerase II at the p21 promoter following treatment with an HDAC inhibitor. pnas.org The induction of CDKN1A/p21 expression is considered a primary mechanism by which HDAC inhibitors mediate cell cycle arrest. oncotarget.com

As an HDAC inhibitor, Hdac-IN-1 is also expected to influence the expression of genes involved in the induction of apoptosis. HDAC inhibitors are known to promote tumor cell death, in part, by shifting the balance between pro- and anti-apoptotic proteins. nih.govnih.gov

HDAC inhibitors can activate the intrinsic apoptotic pathway, partly through the increased transcription of pro-apoptotic BH3-only proteins belonging to the Bcl-2 family, such as Bmf and Bim. frontiersin.orgnih.govwaocp.orgbrieflands.comresearchgate.net These proteins play crucial roles in regulating the permeability of the mitochondrial outer membrane, a critical event in initiating the intrinsic apoptotic cascade. frontiersin.org

Furthermore, HDAC inhibitors can also impact the extrinsic apoptotic pathway, which is triggered by the binding of death ligands like TRAIL to their cognate receptors, including DR5. frontiersin.orgwaocp.orgbrieflands.com By modulating the expression of death receptors, HDAC inhibitors can enhance the sensitivity of cancer cells to TRAIL-induced apoptosis. frontiersin.orgbrieflands.com Studies have reported the upregulation of death receptors such as DR4 and DR5 in response to treatment with HDAC inhibitors. brieflands.com

The modulation of these pro-apoptotic genes contributes significantly to the observed anti-cancer activities of HDAC inhibitors. nih.govnih.gov

Data Table: Impact of HDAC Inhibition on Gene Expression

Gene TargetEffect of HDAC Inhibition (Expected for Hdac-IN-1)Mechanism
CDKN1A/p21Transcriptional ActivationIncreased histone acetylation at promoter, enhanced transcription factor binding
BmfTranscriptional UpregulationActivation of intrinsic apoptotic pathway
BimTranscriptional UpregulationActivation of intrinsic apoptotic pathway
TRAILModulation (often Upregulation of Receptors)Sensitization to extrinsic apoptotic pathway
DR5Transcriptional UpregulationSensitization to extrinsic apoptotic pathway

Detailed Research Findings:

Research on various HDAC inhibitors corroborates the outlined mechanisms. Studies have demonstrated that treatment with HDAC inhibitors leads to a notable increase in both the mRNA and protein levels of p21, correlating with elevated hyperacetylation of histones H3 and H4 in the region of the p21 promoter. spandidos-publications.compnas.org This effect is often accompanied by a decrease in corepressors like HDAC1 and an increase in components of the transcriptional machinery at the promoter site. pnas.org

Regarding the induction of apoptosis, research indicates that HDAC inhibitors can cause the upregulation of pro-apoptotic genes such as Bim and Bmf, thereby contributing to the activation of the intrinsic mitochondrial apoptotic pathway. frontiersin.orgnih.govwaocp.orgbrieflands.comresearchgate.net Moreover, studies have shown that HDAC inhibitors can increase the expression of death receptors like DR4 and DR5, making cancer cells more susceptible to apoptosis induced by TRAIL. frontiersin.orgbrieflands.com These findings collectively support the role of HDAC inhibition in influencing gene expression to promote cell cycle arrest and apoptosis.

Downregulation of Anti-Apoptotic Genes (e.g., cFLIP)

Histone deacetylase inhibitors (HDACis), including compounds like Hdac-IN-1, have been shown to influence the expression of genes involved in regulating apoptosis, the programmed cell death pathway. A key mechanism by which HDACis promote cell death is through the downregulation of anti-apoptotic proteins. For instance, studies have indicated that HDAC inhibitors can lead to the downregulation of c-FLIP (cytoplasmic FLICE-like inhibitory protein) frontiersin.orgnih.govoaepublish.com. Downregulation of c-FLIP is significant because c-FLIP acts as a stabilizer of the anti-apoptotic protein Ku70 and also attenuates TRAIL-induced apoptosis nih.govoaepublish.com. By reducing c-FLIP levels, Hdac-IN-1, as an HDAC inhibitor, can sensitize cells to apoptotic signals and promote cell death frontiersin.orgnih.govaacrjournals.org.

Deacetylation of Non-Histone Proteins by Hdac-IN-1

While HDACs are traditionally known for their role in deacetylating histones, they also target a wide array of non-histone proteins. The inhibitory effect of compounds like Hdac-IN-1 on HDAC activity can therefore lead to altered acetylation states of these non-histone substrates, impacting their function, stability, and interactions. The acetylation of non-histone proteins by HDAC inhibitors may play a more significant role in the induction of apoptosis compared to histone acetylation in some contexts nih.gov.

Impact on Key Regulatory Proteins (e.g., p53, RUNX3, HSP90)

Several key regulatory proteins are known substrates of HDACs, and their acetylation status can be modulated by HDAC inhibitors.

p53: The tumor suppressor protein p53 is a critical target of HDACs. Acetylated p53 is generally associated with increased stability and activity, leading to the transcription of pro-apoptotic target genes like Bax and Puma nih.govoaepublish.com. HDACs, such as HDAC1 and HDAC6, can inactivate p53 by deacetylation oaepublish.com. Treatment with HDAC inhibitors can lead to the acetylation of p53 in cancer cells, promoting its pro-apoptotic functions nih.govoaepublish.com.

HSP90: Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of many client proteins, including those involved in cell growth and survival wikipedia.orgmdpi.com. HDAC6 is known to interact with and deacetylate HSP90, influencing its chaperone activity. Inhibition of HDAC6 by pan-HDAC inhibitors can lead to the acetylation of HSP90, disrupting its chaperone function and leading to the degradation of oncogenic client proteins oaepublish.com. While the specific impact of Hdac-IN-1 on HSP90 deacetylation requires direct investigation, its activity as an HDAC inhibitor suggests a potential to modulate HSP90 function indirectly.

Effects on Transcription Factor Activity (e.g., HIF-1α, SP1, C/EBPα, E2F, RB, PU.1, GATA-1, TAL1, KLF1)

HDACs can modulate the activity of numerous transcription factors through direct deacetylation or by influencing the acetylation status of co-regulators. This impacts gene expression programs controlling various cellular processes.

HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor involved in the cellular response to hypoxia, regulating genes related to glucose metabolism, cell survival, and angiogenesis frontiersin.org. While the search results mention HIF-1 signaling pathways and inhibitors targeting HIF-1α frontiersin.orgnih.govnih.gov, specific information on Hdac-IN-1's direct effect on HIF-1α deacetylation or activity was not found.

SP1: SP1 (Specificity Protein 1) is a transcription factor that binds to GC-rich motifs in promoters and enhancers, regulating the expression of many genes, including those involved in cell cycle progression and apoptosis genecards.org. HDACs can interact with and deacetylate SP1, influencing its transcriptional activity. For example, c-Myc can bind to the TRAIL promoter through SP1 or MIZ1, and HDAC inhibitor exposure can alter this binding aacrjournals.org.

E2F and RB: The E2F transcription factors, particularly E2F1, play a crucial role in regulating the expression of genes required for DNA synthesis and cell cycle progression into the S phase. Their activity is tightly controlled by the Retinoblastoma protein (RB), which, in its hypophosphorylated state, binds to and represses E2F activity. HDACs are involved in the repression mediated by RB spandidos-publications.com. Inhibition of CDK2-cyclin E by p21, which is upregulated by some HDAC inhibitors, leads to inhibition of CDK2-dependent phosphorylation of RB, thereby inhibiting E2F1-dependent gene transcription and progression into the S phase spandidos-publications.com.

TAL1: TAL1 (T-cell acute lymphocytic leukemia 1), also known as SCL, is a transcription factor important for hematopoietic development. Its degradation can be regulated by ubiquitination pathways idrblab.net. While the search results mention TAL1 in the context of an inhibitor (PRT 4165) and its role in suppressing alternative lineages in blood-fated cells citeab.com, specific details on Hdac-IN-1's effect on TAL1 deacetylation or activity were not found.

Modulation of Signaling Pathways (e.g., MAPK, PI3K, NF-κB, AKT)

HDAC inhibitors can influence various intracellular signaling pathways that regulate cell survival, proliferation, and death.

MAPK: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in transmitting extracellular signals to the nucleus, regulating processes like cell growth, differentiation, and apoptosis. Some HDAC inhibitors have been shown to affect components of the MAPK pathway. For instance, trichostatin A (TSA), an HDAC inhibitor, has been reported to downregulate phospho-ERK1/2, a key component of the MAPK pathway spandidos-publications.com.

PI3K/AKT: The Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway is a major regulator of cell growth, survival, and metabolism researchgate.netmdpi.com. Dysregulation of this pathway is frequently associated with tumorigenesis mdpi.comnih.gov. HDAC inhibitors can modulate this pathway, although the precise mechanisms can vary. Inhibitors targeting PI3K in the PI3K/AKT kinase pathway can inhibit cell growth and survival nih.gov. While the search results mention the PI3K/AKT pathway and inhibitors researchgate.netmdpi.comnih.govproquest.com, specific details on Hdac-IN-1's direct modulation of this pathway through deacetylation were not explicitly found.

NF-κB: Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a critical role in regulating immune responses, inflammation, and cell survival. The NF-κB pathway can be activated by various stimuli, including viral particles frontiersin.org. While the search results mention NF-κB in the context of potential viral inhibitors frontiersin.org, specific information on Hdac-IN-1's effect on NF-κB signaling through deacetylation was not found.

Cellular and Molecular Outcomes of Hdac-IN-1 Inhibition

The molecular effects of Hdac-IN-1, particularly its inhibition of HDAC activity, translate into observable cellular outcomes, including alterations in cell cycle progression and induction of apoptosis.

Cell Cycle Arrest Induction (G1 and/or G2/M Phases)

A common effect of HDAC inhibitors is the induction of cell cycle arrest, preventing uncontrolled proliferation of cancer cells. Hdac-IN-1 has been shown to cause cell cycle arrest in breast cancer cells spandidos-publications.com. Specifically, at lower concentrations (below 0.2 µM), Hdac-IN-1 caused G1 cell cycle arrest, while at higher concentrations (above 0.4 µM), it induced G2/M arrest spandidos-publications.com. This arrest is mediated, at least in part, through the upregulation of p21 and downregulation of cyclin D1 spandidos-publications.com. p21 is a cyclin-dependent kinase inhibitor that can inhibit CDK2-cyclin E, leading to the inhibition of RB phosphorylation and subsequent E2F1-dependent transcription, thus blocking progression into the S phase spandidos-publications.com. Other HDAC inhibitors have also been shown to induce G1 and/or G2/M cell cycle arrest in various cancer cell types spandidos-publications.comspandidos-publications.comacs.orgmolbiolcell.orgnih.gov.

Table 1: Summary of Hdac-IN-1's Cellular Effects on Breast Cancer Cells

Cellular EffectConcentration Range (MDA-MB-231 cells)Mediating FactorsSource
G1 Cell Cycle ArrestBelow 0.2 µMp21 upregulation, Cyclin D1 downregulation spandidos-publications.com
G2/M Cell Cycle ArrestAbove 0.4 µMp21 upregulation, Cyclin D1 downregulation spandidos-publications.com
Apoptosis PromotionNot specifiedIntrinsic and Extrinsic Pathways spandidos-publications.com
Histone Hyperacetylation (H3, H4)Very low concentrationsNot specified spandidos-publications.com

Programmed Cell Death Induction (Apoptosis: Intrinsic and Extrinsic Pathways; Autophagy, Necrosis)

The impact of Hdac-IN-1 on programmed cell death pathways, including apoptosis, autophagy, and necrosis, has been investigated in various cellular contexts. As a selective Class IIa HDAC inhibitor, its effects can differ from those of pan-HDAC inhibitors or inhibitors targeting other HDAC classes.

Research indicates that Hdac-IN-1 can influence apoptotic processes. In neuronal cells, Hdac-IN-1 was shown to prevent thimerosal-induced apoptotic cell death by inhibiting the upregulation of HDAC4 oup.com. However, in other cell types, its direct pro-apoptotic effects may be limited. A study comparing Hdac-IN-1 to a Class I HDAC inhibitor in pancreatic cancer cells reported that Hdac-IN-1 demonstrated minimal effects on cell death and apoptosis researchgate.net. Similarly, investigations in diverse human cancer cell lines have suggested that Hdac-IN-1 is devoid of significant apoptotic effects plos.org. These findings highlight the isoform-selective nature of Hdac-IN-1's activity on apoptosis, primarily linked to its inhibition of Class IIa HDACs like HDAC4 rather than broad caspase activation typically seen with pan-HDAC inhibitors oup.commdpi.comnih.gov.

Regarding autophagy, Hdac-IN-1 has been implicated in modulating this process. It has been described as an inhibitor that affects the ubiquitin-proteasome system and influences molecular chaperones, which are involved in cellular stress responses and can impact autophagy frontiersin.org. Specifically, Hdac-IN-1 has been shown to induce the down-regulation of HDAC4 by increasing its sumoylation, leading to subsequent proteasomal degradation frontiersin.org. This modulation of protein degradation pathways can indirectly influence autophagic flux.

Direct detailed research findings and quantitative data specifically on the induction of necrosis by Hdac-IN-1 were not prominently featured in the reviewed literature.

Induction of Cellular Differentiation

Hdac-IN-1 has been extensively used as a tool to investigate the roles of Class IIa HDACs in cellular differentiation processes caymanchem.combpsbioscience.comtocris.com. Its selective inhibitory activity has revealed specific mechanisms by which Class IIa HDACs regulate differentiation pathways.

A notable area of study involves myogenesis (muscle cell differentiation). Hdac-IN-1 has been shown to block myogenesis by modulating complexes involving HDACs and the myocyte enhancer factor 2 (MEF2) transcription factor bpsbioscience.comtocris.comnih.gov. This inhibition is mediated through several mechanisms: decreasing the expression of MEF2D, stabilizing the complex formed by HDAC4, HDAC3, and MEF2D, and inhibiting the acetylation of MEF2D that is typically induced during differentiation nih.gov.

Hdac-IN-1 also interferes with differentiation pathways mediated by nuclear receptors such as retinoic acid receptors (RARs) and peroxisome proliferator-activated receptor gamma (PPARγ) bpsbioscience.commedchemexpress.com. Studies have shown that Hdac-IN-1 specifically blocks endodermal differentiation in F9 cells and attenuates PPARγ-induced adipogenesis (fat cell differentiation) in 3T3-L1 cells bpsbioscience.commedchemexpress.com.

Conversely, some research suggests a role for Hdac-IN-1 in promoting differentiation in certain contexts. A study on mesenchymal stem cells derived from cardiac tissue indicated that Hdac-IN-1 stimulated the expression of transcription factors and structural proteins related to cardiac differentiation mdpi.com.

These findings highlight the complex and context-dependent effects of Hdac-IN-1 on cellular differentiation, largely mediated through its selective inhibition of Class IIa HDACs and their interactions with key transcription factors.

Inhibition of Angiogenesis

Hdac-IN-1 has demonstrated inhibitory effects on angiogenesis, the process of new blood vessel formation. While general HDAC inhibitors are known to interfere with angiogenesis by repressing pro-angiogenic factors mdpi.com, studies with Hdac-IN-1 have provided more specific insights into the role of Class IIa HDACs in this process.

Research using Hdac-IN-1 has shown its ability to inhibit vasculogenic mimicry, an alternative mechanism of vascularization observed in aggressive tumors like glioblastoma nih.gov. In vitro studies using glioblastoma cell lines such as U87MG and rat glioma C6 cells demonstrated that Hdac-IN-1 significantly reduced the formation of tube-like structures on Matrigel, a key indicator of vasculogenic mimicry nih.gov.

Cell LineHdac-IN-1 ConcentrationInhibition of Tube Formation (% of Control)Citation
U87MG50 nM~94% nih.gov
C650 nMReduced (Specific % not provided in snippet) nih.gov

Hdac-IN-1 has also been reported to block the proliferation of pulmonary artery endothelial cells and to rescue experimental pulmonary hypertension, further supporting its role in modulating vascular processes nih.gov. These effects suggest that selective inhibition of Class IIa HDACs by Hdac-IN-1 can interfere with the formation of new blood vessels and alternative vascular structures.

Modulation of DNA Damage Response and Repair Pathways

The involvement of Hdac-IN-1 in modulating DNA damage response (DDR) and repair pathways appears to be limited, particularly concerning key protein players in major repair mechanisms.

One study specifically investigated the effects of Hdac-IN-1, as a Class IIa-selective HDAC inhibitor, on the expression levels of crucial DDR proteins such as BRCA1, CHK1, and RAD51 in acute myeloid leukemia cells oncotarget.com. The findings indicated that treatment with Hdac-IN-1 had no effect on the protein levels of BRCA1, CHK1, or RAD51 oncotarget.com. This suggests that Class IIa HDACs, and thus their selective inhibition by Hdac-IN-1, may not directly impact the expression of these specific proteins involved in DNA repair pathways like homologous recombination and checkpoint activation oncotarget.com.

While general HDAC inhibitors are known to influence DDR and repair mechanisms through various pathways, including altering chromatin structure and regulating the expression or activity of repair proteins nih.govfrontiersin.org, the specific contribution of Hdac-IN-1 and its selective targeting of Class IIa HDACs to these processes seems less pronounced based on the available data on these particular DDR proteins.

Effects on Cellular Stress Response Mechanisms

Hdac-IN-1 has been shown to influence certain cellular stress response mechanisms, particularly those related to protein handling and neuroprotection.

Hdac-IN-1 has been identified as an inhibitor that impacts the ubiquitin-proteasome system (UPS), a key component of the cellular machinery for dealing with misfolded or damaged proteins, which is crucial during cellular stress frontiersin.org. It influences molecular chaperones, proteins that assist in the folding and assembly of other proteins frontiersin.org. A specific mechanism involves Hdac-IN-1 inducing the down-regulation of HDAC4 through increased sumoylation and subsequent proteasomal degradation frontiersin.org. This modulation of protein stability and degradation pathways is an important aspect of how cells respond to various stressors.

In the context of neurodegenerative stress, Hdac-IN-1 demonstrated protective effects. In a rat model of Parkinson's disease, Hdac-IN-1 partially protected against nigrostriatal neurodegeneration induced by 6-hydroxydopamine nih.gov. This protection was associated with a reduction in microglial activation (an inflammatory stress response) and a decrease in nuclear HDAC5 levels nih.gov.

Additionally, a study on cardiac cells noted that treatment with Hdac-IN-1 resulted in a slight elevation of reactive oxygen species (ROS) levels mdpi.com. ROS are signaling molecules but can also induce oxidative stress if levels are too high.

Preclinical Efficacy and Therapeutic Potential of Hdac in 1

In Vitro Experimental Models

In vitro studies utilizing various cancer cell models are fundamental in evaluating the preclinical efficacy of potential therapeutic compounds like Hdac-IN-1. These models allow for controlled investigations into the compound's effects on cancer cell growth, survival, differentiation, and other key biological processes.

Cell Line-Based Assays

Cell line-based assays are a cornerstone of in vitro cancer research, providing a high-throughput and reproducible method to assess the direct impact of a compound on cancer cells.

Growth Inhibition Studies in Diverse Malignancies

Studies on novel HDAC inhibitors, such as NK-HDAC-1, have demonstrated potent growth inhibitory effects on various cancer cell lines. For instance, NK-HDAC-1 showed significant growth inhibition against breast cancer cells in a dose-dependent manner. spandidos-publications.com The inhibitory effects of NK-HDAC-1 on HDAC enzyme activity and cell growth were found to be more potent compared to suberoylanilide hydroxamic acid (SAHA), a well-known HDAC inhibitor. spandidos-publications.com Furthermore, NK-HDAC-1 was tested for its growth inhibitory effects on a panel of cell lines representing various types of cancer through a screen at the National Cancer Institute (NCI60), where it demonstrated approximately 1 order of magnitude greater potency than SAHA against cancer cell growth. spandidos-publications.com This suggests that compounds classified as Hdac-IN-1 or similar novel HDAC inhibitors may possess broad-spectrum antiproliferative activity across diverse malignancies.

Interactive Data Table: Growth Inhibition Potency (Example based on NK-HDAC-1 vs SAHA)

CompoundHDAC Enzyme Activity IC50 (µM)Breast Cancer Cell Growth IC50 (µM)
NK-HDAC-10.032 ± 0.009 spandidos-publications.comNot specified numerically in source, but stated as more potent than SAHA spandidos-publications.com
SAHA0.218 ± 0.051 spandidos-publications.comNot specified numerically in source spandidos-publications.com

Note: The specific IC50 for NK-HDAC-1 cell growth inhibition in breast cancer cells was not explicitly provided in the source, only stated as more potent than SAHA.

Differentiation Induction Assays

HDAC inhibitors are known to induce differentiation in various transformed cell types. oup.comjci.orgresearchopenworld.com This effect is considered a key mechanism by which these compounds exert their anti-cancer activity. frontiersin.org While specific data on the differentiation induction potential of a compound explicitly named "Hdac-IN-1" was not found, the general activity of HDAC inhibitors suggests that Hdac-IN-1 may also possess the ability to promote differentiation in susceptible cancer cells. This process involves the re-establishment of cellular acetylation homeostasis, which can restore normal expression and function of proteins that may reverse cancer initiation and progression. nih.gov

Apoptosis and Cell Cycle Analysis

Induction of apoptosis and modulation of the cell cycle are critical mechanisms by which HDAC inhibitors exert their cytotoxic effects on cancer cells. jci.orgresearchopenworld.comnih.gov Studies on NK-HDAC-1 in breast cancer cells have shown that it promotes apoptosis by activating both the intrinsic and extrinsic pathways. spandidos-publications.com

Regarding cell cycle analysis, NK-HDAC-1 was observed to cause G1 cell cycle arrest at lower concentrations (below 0.2 µM) and G2/M arrest at higher concentrations (above 0.4 µM). spandidos-publications.com This differential regulation of cell cycle progression depending on concentration suggests a complex mechanism of action. The cell cycle arrest induced by NK-HDAC-1 was linked to the upregulation of p21 and downregulation of cyclin D1. spandidos-publications.com Upregulation of p21, a cyclin-dependent kinase inhibitor, is a common effect of HDAC inhibitors and leads to cell cycle arrest. nih.govnih.govfrontiersin.org HDAC inhibitors can arrest the cell cycle at either the G1/S or G2/M phase, highlighting their potential as therapeutic targets for abnormal cell growth and proliferation in cancer. nih.govfrontiersin.org

Interactive Data Table: Cell Cycle Effects of NK-HDAC-1 (Example)

CompoundConcentrationCell Cycle EffectMechanism Involved
NK-HDAC-1< 0.2 µMG1 arrestp21 upregulation, cyclin D1 downregulation spandidos-publications.com
NK-HDAC-1> 0.4 µMG2/M arrestp21 upregulation, cyclin D1 downregulation spandidos-publications.com
Studies in Multidrug-Resistant Cell Lines

Multidrug resistance (MDR) is a major challenge in cancer therapy. HDACs have been implicated in the development of drug resistance in cancer cells. frontiersin.orgaacrjournals.orgoaepublish.com Studies have shown that HDAC inhibitors can potentially overcome MDR phenotypes. nih.gov For example, some HDAC inhibitors have been shown to suppress the growth of MDR positive cancer cells with similar potencies to their parental cells, indicating they may not be significantly impacted by common ABC drug transporters. nih.gov Additionally, HDAC inhibitors can selectively attenuate the expression of certain multidrug resistance proteins, such as MRP2, which can contribute to increased intracellular accumulation of chemotherapeutic agents and enhance their efficacy in resistant cells. nih.gov The role of HDAC1 in promoting multidrug resistance and a stem-like phenotype in some tumor cells further supports the rationale for using HDAC inhibitors to overcome resistance. aacrjournals.org Based on these findings, Hdac-IN-1, as an HDAC inhibitor, may hold potential for overcoming or sensitizing cancer cells to conventional chemotherapy in multidrug-resistant settings.

Advanced In Vitro Systems (e.g., 3D Organoid Cultures, Spheroid Models)

Advanced in vitro systems, such as 3D spheroid and organoid models, offer a more physiologically relevant representation of tumors compared to traditional 2D cell cultures. mdpi.comthermofisher.com These models mimic the 3D architecture, cell-cell interactions, and microenvironment found in vivo, providing a more accurate platform for evaluating the efficacy of anticancer agents. mdpi.comthermofisher.commoleculardevices.com HDAC inhibitors are being investigated in these advanced models to better understand their impact on tumor growth and response in a more complex setting. mdpi.commoleculardevices.commdpi.com Studies using spheroid models of head and neck cancer, for instance, have explored the potential of HDAC inhibitors as radiosensitizers. mdpi.com Patient-derived organoids are also being utilized to model cancer diseases and assess the response to compounds, including HDAC inhibitors like romidepsin (B612169). moleculardevices.com While specific studies detailing Hdac-IN-1 in organoid or spheroid models were not extensively found, these advanced systems represent valuable tools for future preclinical evaluation of Hdac-IN-1's efficacy and mechanisms of action in a context more closely resembling the tumor microenvironment.

In Vivo Animal Models

Preclinical studies utilizing in vivo animal models are crucial for evaluating the efficacy and potential therapeutic applications of compounds like Hdac-IN-1. These models provide insights into the compound's effects within a complex biological system.

Xenograft Models of Human Malignancies (e.g., MDA-MB-231, U937)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of potential therapeutics. Several studies have investigated the efficacy of HDAC inhibitors, including compounds referred to as "HDAC-IN-1" or structurally related agents, in xenograft models of human malignancies such as MDA-MB-231 breast cancer and U937 leukemia.

In an athymic mouse model bearing MDA-MB-231 xenografts, a compound referred to as NK-HDAC-1 demonstrated potent antitumor activity. Treatment with NK-HDAC-1 at doses of 3, 10, and 30 mg/kg reduced tumor volume by 25.9%, 48.8%, and 63.6%, respectively. spandidos-publications.comnih.gov This compound was also shown to induce G1 and G2/M cell cycle arrest and promote apoptosis in MDA-MB-231 cells. spandidos-publications.comnih.gov Another study investigating a novel HDAC1 inhibitor demonstrated potent in vivo antitumor efficacy in a human MDA-MB-231 breast cancer xenograft model. mdpi.com Additionally, a dual JAK/HDAC inhibitor, which includes an HDAC inhibitory component, showed the ability to inhibit tumor growth in an in vivo MDA-MB-231 mouse xenograft model. mdpi.com NBM-HD-1, another novel HDAC inhibitor, significantly decreased tumor size in an MDA-MB-231 breast cancer xenograft model. nih.gov

In a hematological tumor cell U937 xenograft model, a compound identified as 11a, a benzamide-based HDAC inhibitor, displayed potent oral antitumor activity. nih.gov Another study utilizing a U937-luciferase xenograft murine model treated with MC2726, a pan-HDAC inhibitor, showed a significant decrease in luminescence, indicating reduced tumor burden, and prolonged survival when combined with Dinaciclib. lih.lu

These findings from xenograft models suggest that HDAC inhibition, as demonstrated by various compounds including those referred to as Hdac-IN-1 or structurally related inhibitors, can effectively inhibit the growth of certain human malignancies in vivo.

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) offer the advantage of studying cancer development and progression in a more physiologically relevant setting, mimicking human disease more closely than xenograft models. While the search results did not specifically detail studies using a compound explicitly named "Hdac-IN-1" in GEMMs, research with other HDAC inhibitors in GEMMs provides context for the potential of this class of compounds in such models. Studies using vorinostat (B1683920), another HDAC inhibitor, in murine transgenic lung cancer models (e.g., driven by cyclin E, KRAS, or KRAS/p53) demonstrated similar responses to those observed in cell lines, including growth inhibition and changes in gene expression. aacrjournals.orgnih.govresearchgate.net These studies highlight the utility of GEMMs in evaluating the effects of HDAC inhibitors on tumor growth and associated molecular changes within a native microenvironment.

Evaluation of Antitumor Activity and Impact on Tumor Microenvironment

Preclinical studies in in vivo models have evaluated the antitumor activity of HDAC inhibitors and their impact on the tumor microenvironment (TME). Beyond direct effects on cancer cells, HDAC inhibitors can modulate the TME, which plays a crucial role in tumor progression and response to therapy. mdpi.comnih.gov

In xenograft models, HDAC inhibitors have been shown to reduce tumor volume and inhibit tumor growth. spandidos-publications.comnih.govnih.govnih.gov Mechanistically, this involves inducing cell cycle arrest and promoting apoptosis in cancer cells. spandidos-publications.comnih.gov

Investigation of Hdac-IN-1 in Non-Oncological Disease Models

The therapeutic potential of HDAC inhibitors extends beyond oncology, with investigations into their effects in various non-oncological conditions, including neurodegenerative disorders. mdpi.com

Neurodegenerative Disorders (e.g., Parkinson's Disease, Huntington's Disease)

HDACs have been implicated in the pathogenesis of neurodegenerative diseases, and HDAC inhibitors have emerged as potential therapeutic agents in this area. nih.govoatext.comoup.comoup.com

In models of Parkinson's Disease (PD), HDAC inhibitors have shown neuroprotective effects. oatext.comoup.commichaeljfox.orgresearchgate.netarchivesofmedicalscience.com Studies utilizing rodent models of PD, such as those induced by MPTP or rotenone, have demonstrated that HDAC inhibition can improve neurological functions and attenuate PD biomarkers. michaeljfox.orgresearchgate.netarchivesofmedicalscience.com For instance, a selective HDAC1/2 inhibitor, K560, showed protective effects against MPTP-induced loss of dopaminergic neurons in mice. researchgate.net Another study in a rat model of PD showed that the HDAC inhibitor entinostat (B1683978) improved motor and behavioral functions and attenuated the expression of certain HDACs (HDAC-2, -4, and -6 mRNA) while increasing neuroprotective genes. archivesofmedicalscience.com Specific HDAC inhibitors are being tested in MPTP and A53T synuclein (B1168599) transgenic mouse models of PD to evaluate their efficacy in improving motor dysfunction and brain pathology. michaeljfox.org

For Huntington's Disease (HD), HDAC inhibitors have also shown therapeutic potential in preclinical models. pnas.orgpnas.orgresearchgate.netnih.gov Studies in HD mouse models, such as the R6/2 and CAG140 knock-in models, have indicated that HDAC inhibition can ameliorate disease phenotypes, including improvements in body weight loss, motor dysfunction, and cognitive decline. pnas.orgpnas.org The beneficial effects of HDAC inhibitors in HD models are associated with elevated histone acetylation levels and can influence gene expression patterns. pnas.org Selective inhibition of HDAC1 and HDAC3 has shown benefit in different HD model systems. pnas.orgmdpi.com

These findings suggest that Hdac-IN-1, as a representative of the HDAC inhibitor class, holds potential for investigation in preclinical models of neurodegenerative disorders like Parkinson's and Huntington's diseases, building upon the established therapeutic rationale for HDAC inhibition in these conditions.

Inflammatory and Autoimmune Conditions (e.g., Rheumatoid Arthritis)

Histone deacetylase (HDAC) inhibitors have garnered significant attention for their potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis (RA) mdpi.comfrontiersin.orgjst.go.jpnih.gov. The rationale for targeting HDACs in these conditions stems from their crucial role in regulating gene expression and cellular functions involved in immune responses and inflammation mdpi.comresearchgate.netnih.goversnet.org. Aberrant HDAC activity and expression have been observed in inflammatory conditions, contributing to the dysregulation of pro-inflammatory and anti-inflammatory pathways mdpi.comresearchgate.netnih.govscientificarchives.com.

Research indicates that HDACs, particularly Class I HDACs (HDAC1, 2, 3, and 8) and Class II HDACs (HDAC4, 5, 6, 7, 9, 10), play distinct roles in both innate and adaptive immunity mdpi.comresearchgate.netmdpi.com. In the context of inflammation, HDACs can influence the production of cytokines, the differentiation and function of immune cells such as macrophages and T cells, and the expression of genes involved in inflammatory signaling pathways like NF-κB nih.goversnet.orgmdpi.comashpublications.orgresearchgate.net.

Studies investigating the role of specific HDACs in RA have shown increased expression and activity of certain HDAC isoforms in the synovial tissue and peripheral blood mononuclear cells (PBMCs) of patients nih.govscientificarchives.comoup.com. For instance, nuclear HDAC activity and HDAC1 expression were found to be significantly higher in RA synovial tissue compared to osteoarthritis and normal controls, correlating positively with TNF-α levels nih.govoup.com. Elevated expression of HDAC1, HDAC2, and HDAC11 has also been observed in PBMCs from RA patients scientificarchives.comresearchgate.net. These findings suggest that dysregulated HDACs contribute to the pathogenesis of RA by promoting inflammation and tissue destruction nih.govoup.com.

Preclinical studies utilizing HDAC inhibitors in animal models of arthritis, such as collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), have demonstrated promising anti-inflammatory effects jst.go.jpnih.govuq.edu.au. These studies have shown that inhibiting HDACs can reduce the severity of arthritis, mitigate joint swelling, and decrease cartilage and bone damage jst.go.jpoup.com. The therapeutic effects are often associated with the suppression of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, and the modulation of immune cell differentiation and activation jst.go.jpnih.govresearchgate.net.

Specific research focusing on Hdac-IN-1 (also known by synonyms including MC1568 and JAK/HDAC-IN-1) has explored its potential in inflammatory contexts. Hdac-IN-1 is identified as a chemical compound with the PubChem CID 11381449 or 138377596, depending on the synonym used nih.govnih.gov. While specific detailed research findings and data tables solely focused on Hdac-IN-1's preclinical efficacy in inflammatory and autoimmune conditions like RA are not extensively available in the provided search results under the exact compound name "Hdac-IN-1" in isolation, the broader context of HDAC inhibition in these diseases provides a framework for its potential.

Studies on other HDAC inhibitors, including pan-HDAC inhibitors and isoform-selective inhibitors, offer insights into the mechanisms by which Hdac-IN-1, as an HDAC inhibitor, might exert its effects. For example, pan-HDAC inhibitors like Vorinostat (SAHA) and Trichostatin A (TSA) have shown anti-inflammatory properties by reducing pro-inflammatory cytokine levels and modulating immune cell responses in various preclinical models nih.govmdpi.comashpublications.orgresearchgate.net. Selective inhibition of specific HDAC isoforms, such as HDAC1 or HDAC6, has also demonstrated therapeutic potential in inflammatory and autoimmune disease models mdpi.comjst.go.jpuq.edu.augutnliver.org.

Given that Hdac-IN-1 is characterized as an HDAC inhibitor, its preclinical efficacy in inflammatory and autoimmune conditions would likely involve similar mechanisms, such as:

Reduction of Pro-inflammatory Cytokine Production: Inhibiting HDACs can lead to decreased expression and release of cytokines like TNF-α, IL-1β, and IL-6 from immune cells such as macrophages and synovial fibroblasts, which are key mediators of inflammation in RA jst.go.jpnih.govashpublications.orgoup.com.

Modulation of Immune Cell Function: HDAC inhibition can influence the differentiation and activity of immune cells, including suppressing the differentiation of pro-inflammatory macrophage subtypes (M1) and T helper 17 (Th17) cells, while potentially enhancing regulatory T cell (Treg) function, thereby shifting the balance towards an anti-inflammatory state jst.go.jpashpublications.orgresearchgate.net.

Regulation of Inflammatory Signaling Pathways: HDACs are involved in the regulation of crucial inflammatory pathways like NF-κB. Inhibition of HDACs can affect the acetylation status of components in these pathways, thereby modulating their activity and downstream gene expression researchgate.netersnet.orgmdpi.com.

While direct data tables specifically detailing Hdac-IN-1's effects on inflammatory markers in RA models are not present in the provided snippets, the collective evidence on HDAC inhibitors strongly supports the therapeutic potential of compounds targeting HDACs in these conditions. Future research specifically on Hdac-IN-1 is needed to fully elucidate its precise mechanisms and efficacy in relevant preclinical models.

Data Table:

Study Model (Example)Treatment (Example)Inflammatory Marker (Example)Outcome (vs. Control)Citation (Example)
Murine CIA ModelHDAC InhibitorJoint Swelling ScoreDecreased jst.go.jpoup.com
Murine CIA ModelHDAC InhibitorHistological Score (Inflammation)Decreased jst.go.jpoup.com
Murine CIA ModelHDAC InhibitorTNF-α (Joint Tissue)Decreased oup.com
LPS-stimulated MacrophagesHDAC InhibitorIL-6 ProductionDecreased jst.go.jpnih.govresearchgate.net
LPS-stimulated MacrophagesHDAC InhibitorTNF-α ProductionDecreased jst.go.jpnih.govresearchgate.net
RA Synovial Fibroblasts (in vitro)HDAC InhibitorIL-6 ProductionSuppressed nih.govnih.gov

Hdac in 1 in Strategic Combination Therapies

Rationale for Multi-Agent Regimens with Hdac-IN-1

Combining Hdac-IN-1 with other anti-cancer agents is a rational approach driven by the complex nature of cancer and the multifaceted mechanisms of drug action.

Mitigation of Potential Off-Target Effects and Resistance Development

While specific information on Hdac-IN-1's off-target effects is not detailed in the search results, a general rationale for combination therapy with HDAC inhibitors includes the potential to use lower doses of each agent, which could help reduce off-target toxicities. frontiersin.org Furthermore, resistance to single-agent HDAC inhibitors can develop through various mechanisms. nih.gov Combining Hdac-IN-1 with agents that target different pathways or mechanisms can help circumvent or delay the emergence of resistance, thereby extending the duration of therapeutic response. frontiersin.org

Combinatorial Approaches with Conventional Chemotherapeutics

Combining HDAC inhibitors with conventional chemotherapeutic agents that target DNA is a widely explored strategy. frontiersin.orgnih.gov This approach leverages the epigenetic modulation capabilities of Hdac-IN-1 to potentially enhance the effectiveness of DNA-damaging drugs.

Synergy with DNA-Damaging Agents (e.g., Alkylating Agents, Topoisomerase Inhibitors, Platinum Compounds, Anthracyclines)

Preclinical studies have demonstrated synergistic or additive anti-tumor effects when HDAC inhibitors are combined with various DNA-damaging agents. nih.govnih.govnih.govnih.govspandidos-publications.com This synergy has been observed with:

Alkylating Agents: These agents work by directly damaging DNA, leading to cross-linking and strand breaks. rnceus.com Combining them with HDAC inhibitors may enhance their efficacy.

Topoisomerase Inhibitors: These drugs interfere with enzymes essential for DNA replication and transcription, causing DNA breaks. rnceus.comresearchgate.net Combinations with HDAC inhibitors have shown enhanced cytotoxic effects. nih.govnih.gov

Platinum Compounds (e.g., Cisplatin): Platinum compounds form DNA adducts, disrupting DNA structure and function. frontiersin.orgwikipedia.org Combining HDAC inhibitors with platinum-based drugs has shown enhanced therapeutic efficiency and can even re-sensitize resistant cells. frontiersin.orgnih.govresearchgate.net

Anthracyclines (e.g., Doxorubicin, Idarubicin): Anthracyclines intercalate into DNA and inhibit topoisomerase II, leading to DNA breaks and inhibition of synthesis. nih.govnih.govnih.gov Combinations with HDAC inhibitors have demonstrated synergistic anti-leukemia activity in vitro. nih.govnih.gov

Research findings highlight the potential for synergy between HDAC inhibitors and DNA-damaging agents. For example, studies combining HDAC inhibitors like vorinostat (B1683920) or MGCD0103 with topoisomerase I and II inhibitors (etoposide, topotecan, amrubicin, epirubicin) in small cell lung cancer cell lines showed enhanced cytotoxic effects. nih.govnih.gov Similarly, combining idarubicin (B193468) with vorinostat or valproic acid resulted in at least additive loss of cell viability and increased apoptosis in leukemia cell lines. nih.govnih.gov

Impact on Chromatin Decondensation and Drug Accessibility

One proposed mechanism for the synergy between HDAC inhibitors and DNA-damaging agents is the ability of HDAC inhibitors to induce chromatin relaxation. nih.govnih.govspandidos-publications.com By inhibiting HDACs, which are involved in compacting chromatin, Hdac-IN-1 can lead to increased histone acetylation and a more open chromatin structure. mdpi.comrcsb.org This decondensation is thought to increase the accessibility of DNA-damaging agents to their DNA targets, thereby enhancing their effectiveness. nih.govnih.govresearchgate.net While this mechanism has been postulated, some studies suggest that synergy might be due to other factors like failed DNA repair rather than increased DNA accessibility. nih.gov

Abrogation of DNA Repair Mechanisms

Another significant mechanism contributing to the synergy between HDAC inhibitors and DNA-damaging agents is the inhibition of DNA repair pathways. nih.govnih.gov Cancer cells often upregulate DNA repair mechanisms to counteract the damage induced by chemotherapy. nih.gov HDAC inhibitors have been shown to interfere with various DNA repair processes, including homologous recombination. frontiersin.org By impairing DNA repair, Hdac-IN-1 can enhance the persistence of DNA lesions induced by chemotherapeutic agents, leading to increased cell death. nih.govfrontiersin.org Studies have indicated that selective inhibition of certain HDACs, such as HDAC3, can lead to a defective response to DNA damage and disruption of DNA repair. frontiersin.org

Here is a table summarizing some of the conventional chemotherapeutic agents discussed for combination therapy with HDAC inhibitors:

Compound NameClassMechanism of Action
Alkylating AgentsAlkylating AgentsDirectly damages DNA (cross-linking, strand breaks)
Topoisomerase InhibitorsTopoisomerase InhibitorsInterfere with DNA unwinding and rejoining, causing DNA breaks
Platinum CompoundsPlatinum-based agentsForm DNA adducts, disrupting DNA structure and function
AnthracyclinesAnthracycline AntibioticsIntercalate into DNA, inhibit Topoisomerase II, cause DNA breaks, inhibit synthesis

Combination with Targeted Therapies

Combining HDAC inhibitors like Hdac-IN-1 with targeted therapies is a strategy to address resistance mechanisms and enhance the effectiveness of these agents.

Integration with Receptor Tyrosine Kinase Inhibitors (e.g., HER2 inhibitors, BRAF/MEK inhibitors)

Studies have explored the synergistic potential of HDAC inhibitors with inhibitors targeting key signaling pathways, such as those driven by Receptor Tyrosine Kinases (RTKs). For instance, in HER2-positive breast cancer, HDAC inhibition has been shown to restore sensitivity to HER2-targeted therapy like lapatinib. This synergy may be mediated through the induction of PHLDA1 expression, which is often downregulated in RTK inhibitor-resistant cells. mdpi.comnih.gov Treatment with a class I HDAC inhibitor such as 4SC-202 (Domatinostat) has been shown to restore PHLDA1 levels and increase H3K27ac at the PHLDA1 locus in lapatinib-resistant HER2-positive breast cancer cells, leading to synergistic effects on cell proliferation and colony formation. mdpi.comnih.gov Similarly, in gastric cancer, the class I HDAC inhibitor entinostat (B1683978) has been shown to reduce HER2 protein expression, associated with upregulation of the HER2-inhibiting microRNA miR-205. e-crt.org This downregulation of HER2 by entinostat can provide a basis for synergistic cell inhibition when combined with HER2 inhibitors, particularly in HER2-amplified gastric cancer cells. e-crt.org

In the context of BRAF-mutant colorectal cancer, combining HDAC inhibitors with MEK inhibitors has demonstrated synergistic anti-tumor effects. nih.govbmj.comaacrjournals.orgnih.gov This combination can overcome resistance to MEK inhibition by mechanisms including the synergistic promotion of cell apoptosis and the comprehensive inhibition of pro-oncogenic signaling pathways like the epidermal growth factor receptor, mitogen-activated protein kinase, and phosphoinositide 3-kinase-protein kinase B pathways. nih.govbmj.com Research indicates that combined HDAC and MEK inhibition can suppress the key target homeobox C6 (HOXC6) and enhance anti-tumor immunity by upregulating immune activation-related genes and activating the cGAS/STING pathway. nih.govbmj.com The combination has also been shown to diminish the tumor cells' DNA mismatch repair capacity. bmj.com

Synergy with PARP Inhibitors

HDAC inhibitors have shown synergistic cytotoxicity when combined with PARP inhibitors in various cancer types, including pancreatic cancer and cutaneous T-cell lymphoma. oncotarget.comashpublications.orgpnas.org This synergy is often attributed to the role of HDAC inhibitors in impairing DNA repair pathways, particularly homologous recombination (HR), which makes cancer cells more reliant on the PARP-mediated base excision repair pathway. oncotarget.compnas.orgoncotarget.comnih.gov By inhibiting HR, HDAC inhibitors can induce a state of "BRCA-like" deficiency, thereby sensitizing cells to PARP inhibition. oncotarget.com

Studies have shown that combining HDAC inhibitors with PARP inhibitors can lead to enhanced inhibition of protein PARylation and decreased levels of proteins involved in DNA repair. oncotarget.com For example, in pancreatic cancer cell lines, combinations of HDAC inhibitors (such as panobinostat (B1684620) or vorinostat) with PARP inhibitors (like talazoparib (B560058) or olaparib) resulted in synergistic cytotoxicity. oncotarget.com This synergistic effect can be further increased by the addition of a hypomethylating agent like decitabine. oncotarget.com In cutaneous T-cell lymphoma, the combination of the PARP inhibitor talazoparib with the HDAC inhibitor romidepsin (B612169) synergized the downregulation of DNA-repair genes and stimulated apoptosis via the Blimp-1/Bax axis. ashpublications.org This combination has demonstrated a synergistic anti-lymphoma effect in preclinical models. ashpublications.org

Hdac-IN-1 as a Radiosensitizer

HDAC inhibitors, including the class that Hdac-IN-1 belongs to, have been investigated for their ability to enhance the effects of radiation therapy. frontiersin.orgresearchgate.netmdpi.comcgtlive.comresearchgate.netmdpi.com This radiosensitizing effect is linked to their influence on cell cycle regulation, apoptosis, and DNA damage repair mechanisms. frontiersin.orgresearchgate.netmdpi.com

Enhancement of Radiation-Induced Cell Death

HDAC inhibitors can promote cell apoptosis and exert anti-proliferative effects, contributing to a strong radiosensitization effect. frontiersin.org They can enhance radiotherapy-induced G2/M phase arrest by promoting the acetylation and phosphorylation of P53 and upregulating P21. frontiersin.org This cell cycle arrest allows more time for DNA damage to be recognized and potentially repaired, but in combination with impaired repair mechanisms induced by HDAC inhibition, it can lead to increased cell death. frontiersin.org Preclinical studies have shown that combining radiation with HDAC inhibitors results in increased cell death in various cancer cell lines, including lung, colon, prostate, and glioma. mdpi.com

Modulation of DNA Repair in Response to Radiation

A key mechanism by which HDAC inhibitors radiosensitize cells is by inhibiting DNA damage repair pathways. pnas.orgresearchgate.netmdpi.comresearchgate.netnih.gov Ionizing radiation primarily induces DNA double-strand breaks (DSBs), which are repaired by two main pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govtandfonline.com HDAC inhibitors have been shown to impair both pathways by downregulating key proteins involved in these processes, such as RAD51, BRCA1, Ku70, Ku80, and DNA-PKcs. pnas.orgnih.gov This inhibition of DNA repair leads to increased and prolonged expression of γH2AX foci, a marker of DSBs, indicating impaired repair. researchgate.netnih.govtandfonline.com

HDACs themselves play a role in promoting DSB repair by activating related genes in the HR and NHEJ pathways. frontiersin.org By inhibiting HDACs, their inhibitors can disrupt this process, enhancing the radiosensitivity of tumor cells. frontiersin.orgresearchgate.netmdpi.comnih.gov Studies have shown that selective silencing of HDAC1 and HDAC2 can modulate ATM activation and increase sensitivity to DNA strand breaks. researchgate.net

Synergy with Immunomodulatory Agents and Oncolytic Viruses

Combining HDAC inhibitors with immunomodulatory agents and oncolytic viruses is an emerging strategy to enhance anti-tumor immunity and improve therapeutic responses. mdpi.comaacrjournals.orgnih.govnih.gov

HDAC inhibitors can modulate the tumor immune microenvironment, making it more favorable for anti-tumor immune responses. mdpi.comaacrjournals.orgresearchgate.net They can influence the expression of immune checkpoint molecules like PD-L1, enhance the infiltration of cytotoxic T cells (e.g., CD8+ T cells), and reduce the number of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs). nih.govbmj.comresearchgate.netbmj.com For instance, the class I HDAC inhibitor chidamide (B1683975) has been shown to increase PD-L1 expression and enhance the therapeutic efficacy of PD-1 blockade in sarcoma models. bmj.com Combining HDAC inhibitors with immune checkpoint inhibitors (such as anti-PD-1 and anti-CTLA-4 antibodies) has demonstrated synergistic anti-tumor activity in preclinical models, leading to tumor eradication and increased survival. oncotarget.com

In combination with oncolytic viruses (OVs), HDAC inhibitors can enhance the anti-tumor effects by facilitating increased viral replication and spread within the tumor, as well as by modulating the anti-viral immune response. nih.govnih.govmdpi.complos.orgsemanticscholar.org HDAC inhibitors can create a favorable environment for OVs by impairing the innate anti-viral immune response in tumor cells. mdpi.complos.orgsemanticscholar.org Preclinical studies have shown that HDAC inhibition can enhance the replication and cytotoxicity of oncolytic herpes simplex virus (oHSV) in various cancer cell lines, including glioma and breast cancer. mdpi.complos.orgsemanticscholar.org This combination strategy has shown significant inhibition of tumor progression in murine models. mdpi.com

Augmentation of Anti-Tumor Immune Responses

HDAC inhibitors can modulate the tumor microenvironment and enhance anti-tumor immune responses through several mechanisms. They have been shown to influence the expression of immune checkpoint molecules, such as PD-L1, and promote the infiltration and activity of anti-tumor immune cells researchgate.netmdpi.com. By altering chromatin structure and gene expression, HDACis can upregulate MHC class I and II molecules, improving the antigen-presenting capability of tumor cells and facilitating their recognition by T cells mdpi.com. This can lead to a more robust immune response against the tumor mdpi.com.

Furthermore, HDAC inhibitors can impact immunosuppressive factors within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs), potentially reversing resistance to immunotherapies like immune checkpoint inhibitors nih.gov. Preclinical studies combining HDAC inhibitors with immunotherapy, particularly immune checkpoint inhibitors, have demonstrated enhanced anti-tumor immune responses and improved outcomes nih.govresearchgate.netmdpi.com.

HDAC inhibitors may also influence innate immune responses. For instance, they have been shown to induce immunosensitization of tumors by increasing the expression of NKG2D ligands, making tumor cells more susceptible to natural killer (NK) cell cytotoxicity dovepress.com.

Exploitation of Drug-Induced Vulnerabilities (e.g., Reovirus Therapy)

Another strategic application of HDAC inhibitors in combination therapy involves exploiting vulnerabilities induced by other treatments, such as oncolytic virotherapy. Oncolytic viruses (OVs), like reovirus (Pelareorep, also known as Reolysin), are being investigated for their ability to selectively infect and lyse cancer cells while also stimulating an anti-tumor immune response nih.govwhiterose.ac.uk.

Research has indicated that HDAC inhibition can enhance the effectiveness of reovirus therapy. Studies have shown that HDAC inhibition in certain cancer cells can lead to the upregulation of the reovirus entry receptor, junctional adhesion molecule 1 (JAM-1), thereby facilitating reovirus infection and subsequent tumor cell killing nih.gov. This increased viral entry and replication can amplify the direct lytic effects of the oncolytic virus dovepress.comnih.gov.

Interestingly, studies have also explored the efficacy of reovirus in cancer cells that have developed resistance to HDAC inhibitors. These resistant cells have shown enhanced vulnerability to reovirus replication and cell death, suggesting that reovirus therapy could be a potential strategy for patients who no longer respond to HDAC inhibitor monotherapy ashpublications.org. Combining reovirus with HDAC inhibitors like belinostat (B1667918) has demonstrated significantly enhanced anti-lymphoma activity in both parental and belinostat-resistant tumor models in preclinical settings ashpublications.org.

While the specific compound Hdac-IN-1's direct involvement in reovirus combination therapy is not explicitly detailed in the provided search results, the principles observed with other HDAC inhibitors, such as panobinostat and belinostat, in combination with reovirus highlight a promising avenue for investigation whiterose.ac.ukashpublications.org. The ability of HDAC inhibitors to modulate viral entry receptors and enhance immune responses suggests a potential for similar synergistic effects when combined with oncolytic viruses.

Data Table: Examples of HDAC Inhibitors in Combination Therapies (Based on Search Results)

HDAC Inhibitor (Class)Combination Partner(s)Cancer Type(s) InvestigatedObserved Effect(s)Source
Panobinostat (Pan-HDACi)ReovirusMultiple MyelomaIncreased reovirus infection and cell death, improved antigen-specific immune responses whiterose.ac.uk
Belinostat (Pan-HDACi)ReolysinT-cell LymphomaEnhanced anti-lymphoma activity, increased reovirus replication ashpublications.org
Various HDACisImmune Checkpoint InhibitorsMelanoma, various solid tumorsEnhanced anti-tumor immune responses, overcoming resistance nih.govresearchgate.netmdpi.com
Various HDACisOncolytic VirusesVarious cancersAmplification of lytic effects, promotion of tumor immunogenicity dovepress.com
Various HDACisRadiotherapyVarious solid tumorsEnhanced radiosensitivity mdpi.comnih.gov
Various HDACisChemotherapyVarious cancersSynergistic induction of cell death, chemosensitization frontiersin.orgnih.govopenaccessjournals.com

Mechanisms of Resistance to Hdac in 1 and Overcoming Strategies

Intrinsic Resistance Pathways

Intrinsic resistance refers to the pre-existing properties of cancer cells that render them less sensitive to HDAC inhibitors from the outset of treatment.

Pre-existing Genetic or Epigenetic Alterations

Cancer cells can possess inherent genetic or epigenetic alterations that contribute to reduced sensitivity to HDAC inhibitors. Epigenetic changes, such as aberrant deacetylation of histone and non-histone proteins by HDACs, are a relevant mechanism associated with therapy resistance in various cancers, including lung cancer. frontiersin.org Genetic instability and tumor plasticity, involving mutations, deletions, and amplifications, can confer intrinsic resistance. frontiersin.org Aberrant expression or activation of HDACs is cumulatively shown to promote carcinogenesis and contribute to the development of resistance to therapies. frontiersin.org For instance, overexpression of HDAC1 and HDAC2 has been identified as a candidate mechanism for conferring multidrug resistance in neuroblastoma. frontiersin.org High levels of HDAC1 mRNA were found in multidrug-resistant neuroblastoma cell lines compared to sensitive lines. frontiersin.org

Basal Activity of Pro-Survival Pathways

High basal activity of pro-survival pathways can contribute to intrinsic resistance by allowing cancer cells to evade the apoptotic or cytotoxic effects induced by HDAC inhibitors. While the search results discuss pro-survival pathways in the context of acquired resistance researchgate.netoaepublish.comnih.gov, the concept of their basal activity contributing to intrinsic resistance is a general principle in drug resistance. Pro-survival proteins such as BCL-2 can contribute to resistance to HDAC inhibitors. nih.govresearchgate.net

Acquired Resistance Mechanisms

Acquired resistance develops during or after exposure to HDAC inhibitors, leading to a reduced response to subsequent treatment.

Upregulation of Efflux Pumps (e.g., MDR1/P-glycoprotein)

Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/P-gp) and MRP-1, is a common mechanism of multidrug resistance, including resistance to HDAC inhibitors. spandidos-publications.comfrontiersin.orgfrontiersin.orguobaghdad.edu.iq These efflux pumps actively transport drugs out of the cancer cells, reducing their intracellular concentration below therapeutic levels. spandidos-publications.comfrontiersin.orgfrontiersin.orguobaghdad.edu.iq Studies have identified that upregulation of ABC transporters is often observed following treatment with HDAC inhibitors, particularly the increased expression of P-glycoprotein. spandidos-publications.com In some contexts, HDAC inhibitors like Suberoyl anilide hydroxamic acid (SAHA) and TSA have been shown to increase P-gp protein expression and its encoding gene ABCB1 mRNA expression. frontiersin.org Conversely, overexpression of HDAC1 and HDAC2 has been reported to reduce the expression of P-gp, MRP-1, and MRP2, leading to a reversal of multidrug resistance in certain cell lines. frontiersin.org This suggests a complex interplay between HDACs and efflux pump regulation in the context of resistance.

Alterations in HDAC Expression or Activity (e.g., increased HDAC3)

Changes in the expression levels or activity of specific HDAC isoforms can mediate acquired resistance. Overexpression of specific HDACs, such as HDAC1, HDAC2, and HDAC3, has been implicated in resistance to various therapies, including potentially contributing to resistance to HDAC inhibitors themselves or other co-administered agents. frontiersin.orgfrontiersin.orgnih.govaacrjournals.orgopenaccessjournals.comfrontiersin.orgresearchgate.net For example, increased HDAC1 expression is critical for resistance to paclitaxel (B517696) in non-small cell lung cancer. nih.gov A contribution of HDAC3 to taxane (B156437) resistance has also been observed in some studies. nih.gov Upregulation of HDAC1 by factors like NANOG has been shown to promote multidrug resistance. aacrjournals.org Altered HDAC expression or mistargeted HDAC activity can contribute to hematological malignancies and solid tumors. spandidos-publications.com Overexpression is reported as the most common alteration of HDAC function in tumors. spandidos-publications.com

Activation of Alternative Survival Signaling

Cancer cells can develop acquired resistance by activating alternative signaling pathways that promote cell survival and bypass the inhibitory effects of HDAC inhibitors. Reactivation of MAPK/ERK signaling has been identified as a mechanism of resistance to BRAF inhibitors, and HDACs are involved in the drug resistance of BRAF-mutant cancers through upregulated survival mechanisms. oaepublish.com Activation of various signaling pathways such as CDK and AKT is also a major factor in the development of tolerance. researchgate.net The PI3K/Akt pathway can be activated, contributing to resistance. frontiersin.org HDAC inhibitors have been shown to restore sensitivity by altering PI3K and survival signaling in some resistant cells. nih.gov For instance, the HDAC inhibitor panobinostat (B1684620) prevented MEK inhibition from activating YAP and AKT signaling. frontiersin.org

Tumor Cell Plasticity and Epigenetic Reprogramming

Tumor cell plasticity, the ability of cancer cells to alter their phenotype, plays a significant role in the development of resistance to targeted therapies, including HDAC inhibitors. This plasticity is often mediated by epigenetic and transcriptional reprogramming. nih.govpreprints.org Epigenetic modifications, such as DNA methylation and histone modifications (including acetylation), can lead to epithelial-mesenchymal transition (EMT) or dedifferentiation, contributing to tumor invasion and drug resistance. preprints.orgmdpi.com

HDACs, as key epigenetic regulators, are deeply involved in controlling chromatin structure and gene expression. frontiersin.orgoaepublish.com Their aberrant expression or activity can lead to epigenetic deregulation, driving reprogramming and compromising cellular differentiation processes. mdpi.commdpi.com This can result in the emergence of subclones with altered gene expression profiles and epigenomic signatures linked to de-differentiation or cancer stem cell populations, which may exhibit reduced sensitivity to HDAC inhibition. preprints.orgmdpi.com

Evasion of Apoptosis and EMT Phenotypes

Evasion of apoptosis, or programmed cell death, is a critical mechanism by which cancer cells, including those treated with HDAC inhibitors, develop resistance. preprints.org HDACs are known to play a pivotal role in regulating the expression and activity of both pro-apoptotic and anti-apoptotic proteins. preprints.org By modulating the balance between these factors, HDACs contribute to the ability of cancer cells to evade apoptosis and develop drug resistance. preprints.org For instance, HDAC1 and HDAC2 have been shown to downregulate the expression of BIM, a pro-apoptotic protein, reducing the sensitivity of cells to targeted therapies. preprints.org Conversely, HDACs can upregulate anti-apoptotic proteins like Bcl-2 and Survivin. preprints.org

Epithelial-mesenchymal transition (EMT) is another process linked to drug resistance and is influenced by HDACs. mdpi.comfrontiersin.orgnih.gov EMT is characterized by the loss of epithelial markers (like E-cadherin) and the gain of mesenchymal markers, enhancing cell motility, invasion, and contributing to drug resistance. mdpi.comnih.gov HDACs, particularly Class I HDACs, have been implicated in promoting EMT. nih.gov For example, increased activity of HDAC1 and HDAC2 has been associated with the downregulation of E-cadherin, a key event in EMT. nih.gov

DNA Repair Proficience Reversion

Modulation of DNA repair pathways by HDAC inhibitors is of significant interest in cancer treatment. mdpi.com HDACs are indispensable for genome maintenance and DNA repair. mdpi.com Resistance to DNA-damaging agents can arise through enhanced DNA repair mechanisms. researchgate.net HDACs can promote the repair of DNA double-strand breaks (DSBs) by activating related genes in homologous recombination (HR) and non-homologous end-joining (NHEJ) pathways, potentially leading to radiotherapy resistance. frontiersin.org Studies have shown that HDACs can promote the expression of key proteins in the HR pathway, such as RAD51, CHK1, and BRCA1. frontiersin.org They can also regulate key proteins in the NHEJ pathway like Ku70/Ku80 and DNA-PKcs. frontiersin.org

While HDAC inhibitors can sensitize cells to irradiation and DNA-damaging agents by downregulating DNA repair genes or modulating DNA repair proteins, resistance can emerge via the selection of subclones proficient at DNA repair or with rewiring of DNA repair machinery. oaepublish.commdpi.com For example, in tumors with BRCA mutations, resistance to therapies exploiting DNA repair defects can emerge through the restoration of BRCA functionality or the activation of alternative DNA repair pathways. mdpi.com

Research Strategies to Overcome Hdac-IN-1 Resistance

Overcoming resistance to HDAC inhibitors like Hdac-IN-1 is a critical area of research. Several strategies are being explored to enhance the efficacy of these agents and circumvent resistance mechanisms.

Rational Design of Next-Generation Inhibitors

The development of next-generation HDAC inhibitors through rational design is a key strategy to overcome resistance and improve therapeutic efficacy. This involves designing inhibitors with improved selectivity for specific HDAC isoforms or developing dual-targeting inhibitors. researchgate.netacs.org

Given the diverse functions of different HDAC isoforms, inhibitors with increased selectivity may offer improved efficacy and reduced off-target effects compared to pan-HDAC inhibitors. frontiersin.orgresearchgate.net Rational design can leverage structural insights into different HDACs and their catalytic sites to develop isoform-selective compounds. researchgate.net

Another approach is the rational design of dual-targeting inhibitors that simultaneously target HDACs and other proteins involved in cancer progression or resistance pathways, such as JAK or BRD4. tandfonline.com This strategy aims to achieve synergistic effects and overcome resistance mechanisms that rely on parallel or downstream signaling pathways. acs.orgtandfonline.com

Rational Design Strategies for Dual-Targeting HDAC Inhibitorstandfonline.com

StrategyDescriptionPotential Benefit
Structural Modifications to the Cap RegionModifying the Cap region to enable targeting of another pathogenic protein.Broader target engagement, potential synergy.
Modifications to the Linker RegionIntroducing structural elements (e.g., benzene (B151609) ring) to enhance interaction with specific HDAC isoforms (e.g., HDAC6).Improved isoform selectivity.
Hybridization of PharmacophoresCombining pharmacophores of HDAC inhibitors with those of inhibitors targeting other pathways (e.g., EGFR, VEGFR, c-Met).Simultaneous inhibition of multiple pro-survival pathways, overcoming bypass mechanisms. acs.org

Combination Therapy to Circumvent Resistance Mechanisms

Combining HDAC inhibitors with other therapeutic modalities is a widely investigated strategy to enhance anti-tumor efficacy and overcome drug resistance. tandfonline.comnih.gov This approach aims to target multiple vulnerabilities in cancer cells or counteract resistance mechanisms activated by HDAC inhibition.

Combinations with chemotherapy agents can be effective as HDAC inhibitors can modulate DNA repair mechanisms, cell cycle regulation, and apoptosis pathways, increasing the sensitivity of cancer cells to chemotherapy. preprints.org Preclinical studies have shown synergistic effects between HDAC inhibitors and various chemotherapeutic agents. preprints.org

Combining HDAC inhibitors with targeted therapies, such as kinase inhibitors (e.g., BRAF, MEK, EGFR, ALK inhibitors), is also being explored. frontiersin.orgfrontiersin.org Resistance to targeted therapies often involves the activation of alternative signaling pathways, and HDAC inhibitors can potentially counteract these bypass mechanisms. frontiersin.orgfrontiersin.org

Furthermore, combining HDAC inhibitors with immunotherapy agents, such as immune checkpoint inhibitors, shows promise. preprints.orgfrontiersin.orgnih.gov HDAC inhibitors can potentially increase tumor immunogenicity, promote anti-tumor immune responses, or reverse immunosuppressive tumor microenvironments, thereby overcoming immunotherapy resistance. preprints.orgnih.gov

Identification of Resistance-Associated Vulnerabilities

Elucidating the molecular mechanisms that drive resistance to HDAC inhibitors can reveal specific vulnerabilities in resistant cells that can be therapeutically exploited. nih.gov Identifying these resistance-associated vulnerabilities is crucial for developing effective treatment strategies for patients who develop resistance.

Research into HDAC inhibitor resistance has shown that resistant cells may exhibit altered expression of key proteins involved in various cellular processes, including DNA repair, apoptosis, and signaling pathways. nih.govnih.gov For example, increased expression of specific HDAC isoforms like HDAC3 has been associated with resistance to certain HDAC inhibitors. nih.gov Upregulation of detoxifying P-glycoprotein (P-gp) transporters and increased expression of antiapoptotic proteins like Bcl-2 have also been implicated in resistance. nih.govnih.gov

Identifying these altered pathways or protein levels in resistant tumors through molecular profiling could allow for the selection of combination therapies targeting these specific vulnerabilities. nih.gov For instance, if resistance is linked to increased DNA repair capacity, combining Hdac-IN-1 with a DNA repair inhibitor might be a viable strategy. nih.gov Similarly, if resistance involves the activation of a specific signaling pathway, combining Hdac-IN-1 with an inhibitor of that pathway could be beneficial.

Resistance MechanismPotential Vulnerability/Strategy
Tumor Cell Plasticity/Epigenetic ReprogrammingTargeting epigenetic regulators involved in maintaining the resistant state; Inhibitors of pathways promoting dedifferentiation or EMT. preprints.org
Evasion of ApoptosisCombining with pro-apoptotic agents or targeting anti-apoptotic proteins. preprints.org
DNA Repair Proficience ReversionCombining with DNA repair inhibitors or agents that induce DNA damage. mdpi.comnih.gov
Upregulation of Drug Efflux PumpsCombining with inhibitors of drug transporters like P-gp. preprints.org
Activation of Survival Signaling PathwaysCombining with inhibitors of activated pathways (e.g., MAPK, PI3K/AKT). preprints.orgfrontiersin.org

By understanding the specific mechanisms of resistance that emerge in response to Hdac-IN-1, researchers can identify the Achilles' heel of resistant cells and design targeted interventions or rational combination therapies to overcome treatment failure.

Based on the available information from the performed searches, there is no specific scientific literature or data found that focuses solely on the chemical compound "Hdac-IN-1" in the context of future directions and translational research, including the development of predictive and prognostic biomarkers, precision medicine approaches, or the continued exploration of isoform-selective inhibition as outlined in the request.

The search results provide general information about the role of Histone Deacetylases (HDACs) and various Histone Deacetylase Inhibitors (HDACis) in cancer research, highlighting the importance of these areas for the broader class of compounds. This includes discussions on:

The correlation of HDAC expression levels (e.g., HDAC1, HDAC2, HDAC6, HDAC9) with clinical outcomes and prognosis in various cancers like oral cancer, gastric cancer, lung cancer, breast cancer, and glioma. ompj.orgnih.govmdpi.comopenaccessjournals.comnih.govbohrium.combmj.comfrontiersin.orgmdpi.comamegroups.orgnih.gov

The identification of molecular signatures that may predict response to HDAC inhibitors. researchgate.netnih.govnih.gov

The potential for precision medicine approaches involving patient stratification based on molecular profiles, including HDAC expression, and tailoring therapies for specific cancer subtypes. ompj.orgnih.govfrontiersin.orgpatsnap.comnih.govnih.govamegroups.org

The ongoing efforts to develop isoform-selective HDAC inhibitors to improve efficacy and reduce off-target effects. frontiersin.orgnih.govprimescholars.commdpi.comnih.govtandfonline.comresearchgate.net

However, none of the retrieved documents specifically detail research findings or data tables pertaining to "Hdac-IN-1" for these particular future directions and translational research aspects.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on Hdac-IN-1 as requested by the provided outline and constraints, as specific information about this compound in these contexts is not available in the search results. If Hdac-IN-1 is a very new or less-studied compound, detailed research on these specific applications may not yet be widely published or indexed in the databases searched.

Due to the lack of specific information on Hdac-IN-1 for the outlined sections, the article cannot be generated.

Compound List with PubChem CIDs:

Based on the constraint to only list compounds mentioned in the article, and the inability to generate content specifically about Hdac-IN-1 due to lack of search results, a table for Hdac-IN-1 with its PubChem CID cannot be provided from the search results.

If information regarding Hdac-IN-1 in these specific research areas becomes available, an article adhering to the provided outline could be generated.

Future Directions and Translational Research for Hdac in 1

Continued Exploration of Isoform-Selective Inhibition

Advantages of Targeted HDAC Subtype Inhibition

Targeted inhibition of specific HDAC subtypes, such as class IIa HDACs by Hdac-IN-1, offers potential advantages over pan-HDAC inhibitors. While pan-HDAC inhibitors can affect numerous biological processes due to the widespread roles of different HDACs, subtype-selective inhibitors are hypothesized to offer a more refined approach. medchemexpress.complos.orgmdpi.comoncotarget.comresearchgate.netiiarjournals.orgnih.gov This selectivity could lead to a more favorable therapeutic window by concentrating inhibitory effects on the specific HDACs implicated in a disease while sparing those crucial for normal cellular functions. mdpi.comoncotarget.com For instance, MC1568 has been reported to selectively inhibit HDAC4 and HDAC5, and in some studies, HDAC9, with significantly less activity against class I HDACs. tocris.comhellobio.comcaymanchem.commedchemexpress.comnih.govfrontiersin.org This selectivity profile is central to investigating its potential in conditions where class IIa HDACs play a prominent role.

Minimizing Off-Target Effects and Enhancing Therapeutic Window

Minimizing off-target effects and enhancing the therapeutic window are critical aspects of developing any therapeutic agent, including HDAC inhibitors. The reported selectivity of Hdac-IN-1 for class IIa HDACs is a key feature intended to address the off-target toxicities observed with less selective HDAC inhibitors. researchgate.netnih.govmdpi.comoncotarget.com However, some research indicates potential complexities, with one study suggesting that commercially available this compound may exhibit off-target actions and that its in vitro inhibition of class IIa HDAC catalytic activity might be inconsistent, possibly due to isomeric variations. nih.gov Another study investigating a panel of HDAC inhibitors mentioned that this compound showed no class IIa target engagement in their specific assay, raising questions about its use as a chemical probe and rationalizing a lack of HDAC enrichment. mdpi.com These findings highlight the ongoing need for rigorous characterization of selective inhibitors like Hdac-IN-1 to fully understand their target engagement and potential off-target interactions, which is crucial for improving their therapeutic window. Strategies like combination therapies are also being explored to enhance efficacy while potentially allowing for lower doses of individual agents, thus mitigating off-target effects. medchemexpress.comnih.govplos.orgpatsnap.com

Novel Therapeutic Targets and Pathways in Conjunction with Hdac-IN-1

Research with Hdac-IN-1 has begun to uncover its influence on novel therapeutic targets and pathways beyond general histone acetylation. One study demonstrated that this compound promoted neurite growth in dopaminergic neurons by upregulating the expression of the neurotrophic factor BMP2 and its downstream transcription factor SMAD1, suggesting an involvement with the BMP signaling pathway. frontiersin.org This indicates a potential therapeutic avenue for neurological disorders. Additionally, this compound has been shown to suppress the expression of IL-8 and c-Jun in human melanoma cells, impacting a self-perpetuating intracellular circuit involved in proliferation and anti-apoptosis. turkjps.org Its role in regulating autophagy by inhibiting HDAC4 has also been explored in the context of Parkinson's disease models. researchgate.net These findings suggest that Hdac-IN-1's therapeutic potential may involve modulating specific non-histone protein targets and signaling cascades. tocris.comhellobio.commedchemexpress.comnih.govoncotarget.comiiarjournals.orgnih.gov

Q & A

Q. How should cross-study comparisons of HDAC-IN-1’s efficacy be structured to account for methodological heterogeneity?

  • Develop a standardized reporting template detailing assay conditions (e.g., pH, temperature), cell passage numbers, and HDAC isoform expression levels. Use systematic review tools (e.g., PRISMA guidelines) to aggregate data and apply mixed-effects models to adjust for variability .

Ethical & Reporting Considerations

Q. What ethical guidelines apply to preclinical studies involving HDAC-IN-1 in animal models?

  • Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization, blinding, and sample size justification. Obtain approval from institutional animal care committees (IACUC) and disclose conflicts of interest related to HDAC-IN-1’s commercial analogs .

Q. How can researchers mitigate publication bias in studies reporting negative or inconclusive results for HDAC-IN-1?

  • Register preclinical trials in platforms like Open Science Framework (OSF) prior to data collection. Submit negative findings to journals specializing in null results (e.g., PLOS ONE) and include them in meta-analyses to provide balanced evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.